5,5'-Dimethyl-2,2'-bipiperidine
Overview
Description
5,5'-Dimethyl-2,2'-bipiperidine is a useful research compound. Its molecular formula is C12H24N2 and its molecular weight is 196.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be used as a ligand in the synthesis of organometallic complexes .
Mode of Action
The mode of action of 5,5’-Dimethyl-2,2’-bipiperidine involves its interaction with other compounds in the formation of complexes. For instance, it has been used in the synthesis of C,N-cyclometalated ruthenium (II) complexes . It is also involved in the formation of lanthanide complexes .
Biochemical Analysis
Biochemical Properties
5,5’-Dimethyl-2,2’-bipiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with iron (III), which exhibit cytotoxic activity against certain cell lines . The nature of these interactions often involves coordination with nitrogen and oxygen atoms, leading to the formation of stable complexes that can influence biochemical pathways.
Cellular Effects
The effects of 5,5’-Dimethyl-2,2’-bipiperidine on various types of cells and cellular processes are profound. It has been shown to exhibit cytotoxicity against A549 cells, a type of lung cancer cell line . This compound influences cell function by interacting with DNA, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The binding interactions with DNA suggest that 5,5’-Dimethyl-2,2’-bipiperidine can interfere with the replication and transcription processes, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5,5’-Dimethyl-2,2’-bipiperidine exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions such as iron (III), which can then interact with DNA through groove binding . This interaction is facilitated by hydrogen bonding and van der Waals forces, leading to changes in gene expression and enzyme activity. The compound’s ability to form stable complexes with metal ions is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dimethyl-2,2’-bipiperidine change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation
Dosage Effects in Animal Models
The effects of 5,5’-Dimethyl-2,2’-bipiperidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity. Exceeding this threshold can result in toxic effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
5,5’-Dimethyl-2,2’-bipiperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. Understanding the metabolic pathways of 5,5’-Dimethyl-2,2’-bipiperidine is crucial for optimizing its use in biochemical and pharmaceutical research.
Transport and Distribution
The transport and distribution of 5,5’-Dimethyl-2,2’-bipiperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 5,5’-Dimethyl-2,2’-bipiperidine can influence its biochemical activity and therapeutic potential.
Subcellular Localization
5,5’-Dimethyl-2,2’-bipiperidine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to certain compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biochemical effects.
Properties
IUPAC Name |
5-methyl-2-(5-methylpiperidin-2-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h9-14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNPTGKSOFYOOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2CCC(CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378805-84-5 | |
Record name | 5,5'-Dimethyl-2,2'-bipiperidine (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.